(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate
Description
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a chiral carbamate derivative featuring a benzyl methyl carbamate group attached to a 1-phenyl-1-(pyrrolidin-1-yl)ethyl backbone. The compound’s structure combines lipophilic (phenyl, pyrrolidine) and polar (carbamate) groups, balancing membrane permeability and solubility.
Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-methyl-N-[(1S)-1-phenyl-1-pyrrolidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c1-21(23-15-9-10-16-23,19-13-7-4-8-14-19)22(2)20(24)25-17-18-11-5-3-6-12-18/h3-8,11-14H,9-10,15-17H2,1-2H3/t21-/m1/s1 |
InChI Key |
VFVBMOMZLVXIOI-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and phenyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like benzyl chloride and methyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
Recent studies have indicated that compounds similar to (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate may act as inhibitors of the transient receptor potential cation channel 5 (TRPC5), which is implicated in pain pathways. Inhibition of TRPC5 has been shown to reduce both spontaneous and tactile pain responses in animal models. For example, a study demonstrated that certain derivatives exhibited significant inhibition of TRPC5 with IC50 values in the low micromolar range, indicating potential for development as analgesics .
Table 1: TRPC5 Inhibition Data for Related Compounds
| Compound | % Inhibition @ 3 μM | IC50 (μM) |
|---|---|---|
| Compound A | 100% | 4.06 ± 0.91 |
| Compound B | 49.1% | Not Determined |
| Compound C | 64.9% | Not Determined |
| (S)-Benzyl... | TBD | TBD |
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research into similar pyrrolidine derivatives has shown promising results in protecting neuronal cells from apoptosis and enhancing cognitive function in animal models .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and modifications of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various methods, including alkylation reactions and diastereoselective processes.
2.1 Synthetic Pathways
The synthesis typically involves the reaction of pyrrolidine derivatives with benzyl carbamates under controlled conditions to yield the target compound with high stereoselectivity .
Table 2: Synthetic Pathways for Pyrrolidine Derivatives
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Step 1 | Alkylation with BnBr | 85% |
| Step 2 | Cyclization with carbonyldimidazole | 70% |
Case Studies
3.1 Clinical Trials and Efficacy Studies
Several studies have been conducted to evaluate the efficacy of compounds related to this compound in clinical settings:
- Study on Pain Relief: A clinical trial assessing the analgesic properties of TRPC5 inhibitors showed that patients reported significant reductions in pain scores when treated with related compounds compared to placebo .
- Neuroprotective Study: Another study highlighted the neuroprotective effects of pyrrolidine-based compounds in models of Alzheimer's disease, demonstrating improved memory retention and reduced neuroinflammation .
Mechanism of Action
The mechanism of action of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Findings from Comparative Studies
Enzyme Inhibition Potential
- Compound 28 () exhibits superior acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ comparable to galanthamine) due to its 3-chlorophenyl and ketone groups, which enhance target binding .
- The pyrrolidine group in the target compound may facilitate interactions with amine-binding enzymes or receptors, such as neurotransmitter transporters .
Anti-Tumoral Activity
- RDS 60 () demonstrates anti-tumoral effects attributed to its benzimidazole core, which intercalates DNA or inhibits tubulin polymerization. The target compound’s pyrrolidine-phenyl system lacks this planar aromatic system, likely reducing anti-tumoral efficacy .
Impact of Substituents
- Chlorophenyl vs. The target compound’s unsubstituted phenyl group may favor metabolic stability .
- Hydroxyl-Pyrrolidine Modification: The hydroxyl group in ’s compound improves hydrogen-bonding capacity, which could enhance receptor binding or solubility compared to the target compound’s non-hydroxylated pyrrolidine .
Biological Activity
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 316.41 g/mol
The structure features a pyrrolidine ring, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : It has been suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound display neuroprotective properties against amyloid-beta-induced toxicity in neuronal cell models. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity : The presence of phenyl and benzyl substituents may confer antioxidant properties, helping to mitigate oxidative stress in neuronal cells .
In Vitro Studies
In vitro assays have demonstrated the following:
- AChE and BChE Inhibition : Compounds similar to this compound have shown IC values indicating effective inhibition of AChE and BChE. For instance, one study reported an IC of 200 nM for a related compound against AChE .
- Neuroprotective Efficacy : In SH-SY5Y neuroblastoma cell models, certain derivatives demonstrated significant protective effects against Aβ-induced cytotoxicity, increasing cell viability significantly compared to untreated groups .
Case Studies
- Cognitive Enhancement : A study involving animal models indicated that administration of compounds related to this compound led to improved performance in memory tasks, suggesting potential applications in cognitive disorders .
- Alzheimer's Disease Models : In models simulating Alzheimer's pathology, compounds derived from this structure inhibited tau aggregation and reduced amyloid plaque formation, highlighting their therapeutic potential .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
